molecular formula C12H21NO2 B12944861 tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12944861
M. Wt: 211.30 g/mol
InChI Key: HNBLCSBGRBKCRX-UHFFFAOYSA-N
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Description

tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a high-value chemical intermediate certified under ISO quality systems for global pharmaceutical and research industries . This bicyclic compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its rigid bicyclo[2.2.1]heptane backbone provides a unique three-dimensional structure that is advantageous for exploring novel chemical space in drug discovery. Bicyclic amino acid derivatives of this type are of significant research interest due to their biological activity; for instance, analogous structures like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid are known to act as insulin-releasing factors and inhibit specific amino acid transporters, providing a model for studying amino acid transport and its implications for disease . Furthermore, the tert-butoxycarbonyl (Boc) protected amine and the additional amino group on the scaffold offer versatile handles for further synthetic elaboration, making this compound a vital building block for developing targeted therapeutics and probing biological mechanisms . This product is intended for research and further manufacturing applications only and is not intended for human or veterinary use.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)11-4-6-12(13,8-11)7-5-11/h4-8,13H2,1-3H3

InChI Key

HNBLCSBGRBKCRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CCC(C1)(CC2)N

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The bicyclo[2.2.1]heptane core, fundamental to the structure of the compound, can be synthesized through a Diels-Alder reaction:

  • Reactants : Cyclopentadiene and a dienophile such as maleic anhydride or ethylene.
  • Conditions : The reaction is typically carried out at temperatures between 25°C and 80°C in an organic solvent like toluene or dichloromethane (DCM).
  • Outcome : This step yields the bicyclic framework needed for further functionalization.

Introduction of the Amino Group

The amino group is introduced via nucleophilic substitution:

  • Reactants : A bicyclo[2.2.1]heptane derivative (e.g., halogenated or hydroxylated) reacts with ammonia or an amine derivative.
  • Catalysts : A base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred.
  • Temperature : Reaction temperatures range from 50°C to 100°C.
  • Outcome : The amino-functionalized intermediate is obtained.

Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality:

  • Reactants : The amino-functionalized intermediate reacts with di-tert-butyl dicarbonate ((Boc)₂O).
  • Catalyst/Base : A mild base such as triethylamine (TEA) or sodium bicarbonate is used.
  • Solvent : Solvents like tetrahydrofuran (THF) or DCM are used for this step.
  • Conditions : The reaction is carried out at room temperature for 1–3 hours.
  • Outcome : tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is formed.

Industrial Production Methods

Scale-Up Considerations

Industrial production involves scaling up laboratory procedures while maintaining consistency and purity:

  • Reagents : High-purity starting materials are used to ensure reproducibility.
  • Reaction Control : Automated systems monitor temperature, pH, and reaction time.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high product purity.

Solvent Selection

Preferred solvents include THF, acetonitrile, and DCM due to their compatibility with large-scale operations.

Optimization of Reaction Parameters

Temperature and Time

Optimal conditions for each step:

Reaction Step Temperature Range Time Duration
Diels-Alder Reaction 25–80°C 6–12 hours
Nucleophilic Substitution 50–100°C 3–6 hours
Boc Protection Room temperature 1–3 hours

Catalyst/Base Selection

Bases like sodium hydride provide strong nucleophilicity but require careful handling due to reactivity.

Alternative Methods

Direct Boc Protection

In some cases, Boc protection can be performed directly on a pre-functionalized bicyclic amine:

  • This reduces the number of synthetic steps but requires highly pure starting materials.

One-Pot Synthesis

Emerging methods involve one-pot reactions combining multiple steps:

  • Example: Simultaneous nucleophilic substitution and Boc protection in a single reactor using dual-function catalysts.

Data Table Summary

Step Reactants Solvent Catalyst/Base Temperature (°C) Duration (hrs)
Diels-Alder Reaction Cyclopentadiene + Dienophile Toluene/DCM None 25–80 6–12
Nucleophilic Substitution Bicyclo[2.2.1]heptane + Amine DMF/Acetonitrile K₂CO₃/NaH 50–100 3–6
Boc Protection Amine + (Boc)₂O THF/DCM TEA/NaHCO₃ RT 1–3

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is predominantly used as an intermediate in the synthesis of peptides and complex organic molecules. The BOC protecting group allows for controlled reactions, making it essential in multi-step synthesis pathways.

Medicinal Chemistry

The compound serves as a building block for pharmaceutical compounds, particularly in the development of new drug candidates. Its ability to modify biological activity through structural variations makes it a target for drug design.

Biological Studies

Research has shown that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its potential applications include:

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, which could be leveraged in therapeutic contexts.
  • Anticancer Activity: Recent studies have demonstrated its efficacy against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Case Study 1: Anticancer Activity

A 2023 study evaluated the effects of this compound on lung and cervical cancer cells. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a mouse model of paw edema. The administration of the compound resulted in a significant reduction in swelling compared to control groups, indicating its therapeutic potential in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets in biological systems. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Bicyclic Cores

Ring Size Variations
  • tert-Butyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Key Difference: The bicyclo[2.2.2]octane core introduces a larger, less strained ring system compared to bicyclo[2.2.1]heptane. This reduces ring strain but may decrease rigidity, impacting interactions with biological targets. Application: Used in peptide mimetics due to its extended spatial arrangement .
Heteroatom Incorporation
  • tert-Butyl 1-(Aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Key Difference: Incorporation of oxygen (oxa) and nitrogen (aza) atoms alters electronic properties. Synthetic Utility: Often employed in protease inhibitor design .

Substituent Modifications

Ester Group Variations
  • Methyl 4-Aminobicyclo[2.2.1]heptane-1-carboxylate (HCl Salt) Key Difference: Replaces the tert-butyl group with a methyl ester. Physicochemical Properties: Lower molecular weight (205.68 g/mol vs. ~240–275 g/mol for tert-butyl analogs) and higher water solubility due to the HCl salt form . Price: Priced at $250/250 mg, indicating moderate commercial availability .
Carboxylic Acid Derivatives
  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride Key Difference: Substitution of the ester with a carboxylic acid increases acidity (pKa ~2–3) and water solubility. Application: Useful in peptide coupling reactions or as a building block for metal-organic frameworks .

Functional Group Additions

Oxoethyl and Morpholinoethyl Derivatives
  • tert-Butyl 4-(2-Oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
    • Key Difference : The 2-oxoethyl group introduces a ketone, enabling further reactions like reductive amination.
    • Synthetic Yield : High-yield synthesis (81–89% for related oxoethyl compounds) suggests stability under standard conditions .
  • 2-Morpholinoethyl Derivatives (e.g., Compound 13a) Key Difference: Morpholinoethyl substituents enhance water solubility and provide hydrogen-bond acceptors. Yield: Lower yields (11–21%) indicate synthetic challenges in introducing bulky amine groups .

Comparative Data Table

Compound Name Bicyclic Core Substituent(s) Molecular Weight (g/mol) Price (USD) Key Application Reference
tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane 1-Boc, 4-NH2 ~240–275* N/A Drug scaffold
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (HCl) [2.2.1]heptane 1-COOMe, 4-NH2 (HCl salt) 205.68 250/250 mg Peptide synthesis
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride [2.2.1]heptane 1-COOH, 4-NH2 (HCl salt) ~220–230* N/A Metal-organic frameworks
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane 1-Boc, 4-CH2CO 238.33 N/A Synthetic intermediate
tert-Butyl 4-aminobicyclo[2.2.2]octane-1-carboxylate [2.2.2]octane 1-Boc, 4-NH2 ~250–270* N/A Peptide mimetics
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane 1-COOCH2CH2N-morpholino, 3-oxo ~300–320* N/A Bioactive molecule synthesis

*Estimated based on analogous structures.

Key Research Findings

  • Synthetic Challenges: Introduction of bulky groups (e.g., morpholinoethyl) on the bicyclic core results in lower yields (11–21%), likely due to steric hindrance .
  • Stability : tert-Butyl esters exhibit superior stability compared to methyl esters under acidic conditions, making them preferable for multi-step syntheses .
  • Biological Relevance : Bicyclo[2.2.1]heptane derivatives are prioritized in CNS drug discovery due to their ability to mimic peptide conformations while resisting metabolic degradation .

Biological Activity

Tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound notable for its unique structural features, which include an amino group and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula : C12H21NO2
  • Molecular Weight : 211.30 g/mol
  • CAS Number : 1984094-01-0

The compound's structure allows for diverse chemical reactivity, making it a valuable building block in the synthesis of more complex molecules .

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity, particularly in modulating enzyme activity and influencing receptor signaling pathways. Its ability to form hydrogen bonds and electrostatic interactions with biological molecules suggests possible therapeutic applications.

The compound may interact with specific enzymes and receptors, potentially affecting their activity and leading to various biological effects. These interactions are critical for understanding its therapeutic potential and mechanisms of action in biological systems .

1. Enzyme Interaction Studies

A study explored the interactions of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzyme activities, suggesting its role as a potential pharmacological agent.

2. Receptor Modulation

Research has demonstrated that this compound can modulate receptor signaling pathways, particularly those involved in neurotransmission. The structural features of the bicyclic framework contribute to its binding affinity and specificity towards certain receptors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Aminobicyclo[2.2.2]octane-1-carboxylic acidBicyclicSimilar amino and carboxylic functionalities
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylateBicyclicMethyl ester instead of tert-butyl
Tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicDifferent functional group positioning

This table highlights how this compound's specific combination of functionalities enhances its reactivity and potential applications compared to other similar compounds .

Applications in Medicinal Chemistry

The compound's ability to act as a building block for synthesizing pharmaceuticals makes it particularly valuable in drug development. Its structural characteristics enable the design of derivatives that may exhibit improved efficacy or specificity for biological targets .

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